molecular formula C13H13NO4 B2940575 N-(3,4-dimethoxyphenyl)furan-3-carboxamide CAS No. 950249-80-6

N-(3,4-dimethoxyphenyl)furan-3-carboxamide

Cat. No.: B2940575
CAS No.: 950249-80-6
M. Wt: 247.25
InChI Key: MDUJIIZFNIWTRR-UHFFFAOYSA-N
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Description

N-(3,4-dimethoxyphenyl)furan-3-carboxamide is a chemical compound characterized by the presence of a furan ring and a carboxamide group attached to a 3,4-dimethoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)furan-3-carboxamide typically involves the reaction of 3,4-dimethoxyaniline with furan-3-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethoxyphenyl)furan-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3,4-dimethoxyphenyl)furan-3-carboxamide is not fully elucidated, but it is believed to interact with specific molecular targets and pathways. The compound’s biological activity may involve binding to enzymes or receptors, thereby modulating their function. For example, it may inhibit certain enzymes involved in microbial growth or cancer cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethoxyphenyl)furan-2-carboxamide
  • N-(3,4-dimethoxyphenyl)thiophene-3-carboxamide
  • N-(3,4-dimethoxyphenyl)pyrrole-3-carboxamide

Uniqueness

N-(3,4-dimethoxyphenyl)furan-3-carboxamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO4/c1-16-11-4-3-10(7-12(11)17-2)14-13(15)9-5-6-18-8-9/h3-8H,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDUJIIZFNIWTRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=COC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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